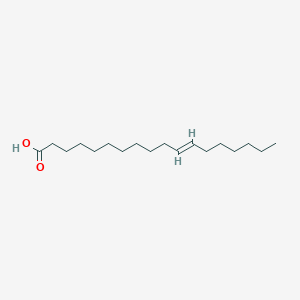

trans-11-Octadecenoic acid

描述

反式-二十碳烯酸: 是一种天然存在的反式脂肪酸和ω-7脂肪酸。 它是人乳、反刍动物脂肪和乳制品(如牛奶、黄油和酸奶)中含量最丰富的反式脂肪酸 。 它的IUPAC名称是(11E)-11-十八碳烯酸,它是在1928年在动物脂肪和黄油中被发现的 。 哺乳动物将反式-二十碳烯酸转化为瘤胃酸,一种共轭亚油酸,已显示出抗癌特性 .

准备方法

合成路线和反应条件: 反式-二十碳烯酸可以通过亚油酸的部分氢化合成。 该过程涉及在受控温度和压力条件下使用催化剂(通常为镍)来实现所需的反式构型 .

工业生产方法: 在工业环境中,反式-二十碳烯酸主要从反刍动物脂肪和乳制品中获得。 提取过程涉及从这些来源中分离脂肪酸,然后进行纯化以分离反式-二十碳烯酸 .

化学反应分析

Oxidative Cleavage

Trans-11-octadecenoic acid undergoes permanganate-periodate oxidation to produce undecanedioic acid (HOOC-(CH₂)₉-COOH) as the primary dibasic acid . This reaction is stereospecific and confirms the double bond position at C11–C12:

-

Reagents : KMnO₄/NaIO₄ in acidic conditions.

-

Product : Undecanedioic acid (m.p. 109–110°C after crystallization) .

Hydroperoxide Formation

Oxidation via lipoxygenase (LOX) pathways or autoxidation generates hydroperoxides. For example:

-

9(S)-Hydroperoxy-trans-11-octadecenoic acid forms via 9-LOX activity .

-

13(S)-Hydroperoxy-trans-11-octadecenoic acid is produced by 13-LOX .

Catalytic Hydrogenation

The trans-Δ11 double bond is reduced to yield stearic acid (octadecanoic acid) :

-

Reagents : H₂ gas with Pd/C or Ni catalysts.

-

Conditions : 1–3 atm H₂, 60–80°C.

Enzymatic Reduction

In Lactobacillus plantarum, vaccenic acid derivatives like 10-oxo-trans-11-octadecenoic acid are reduced by enone reductase (CLA-ER) to 10-oxo-octadecanoic acid :

Bromination

The double bond reacts with bromine to form 11,12-dibromostearic acid :

-

Reagents : Br₂ in CCl₄.

-

Conditions : 0–5°C, dark.

Epoxidation

Epoxidation with peracids yields 11,12-epoxystearic acid :

β-Oxidation

In mitochondria, vaccenic acid undergoes partial β-oxidation but stalls at 5-trans-tetradecenoyl-CoA due to poor substrate specificity of long-chain acyl-CoA dehydrogenase (LCAD) for trans intermediates . This leads to:

Conjugation to Linoleic Acid

In ruminants, vaccenic acid is converted to conjugated linoleic acid (CLA) via microbial Δ9-desaturase .

Comparative Reactivity Table

Mechanistic Insights

科学研究应用

Nutritional Applications

1. Health Benefits:

Trans-vaccenic acid has been studied for its potential health benefits, particularly in relation to cardiovascular health and metabolic disorders. Research indicates that TVA may influence lipid metabolism and reduce body fat accumulation. In a study examining the effects of TVA on mice, it was found to enhance insulin sensitivity and improve lipid profiles, suggesting a role in managing obesity and diabetes .

2. Conjugated Linoleic Acid (CLA) Production:

Trans-11-octadecenoic acid serves as a precursor for the biosynthesis of conjugated linoleic acid (CLA), specifically the cis-9,trans-11 isomer, which is associated with various health benefits, including anti-carcinogenic properties. A bio-process has been developed using the filamentous fungus Delacroixia coronata to selectively produce CLA from TVA. This process yielded a high concentration of CLA under optimized conditions, demonstrating TVA's utility in nutraceutical applications .

Pharmaceutical Applications

1. Immunomodulatory Effects:

Recent studies have highlighted the immunomodulatory properties of metabolites derived from TVA. Specifically, a metabolite known as 10-oxo-cis-6,trans-11-octadecadienoic acid has shown promise in suppressing inflammatory responses in models of inflammatory bowel disease. This compound modulates immune cell activity and cytokine production, suggesting potential therapeutic applications for autoimmune conditions .

2. Cancer Research:

The effects of trans-octadecenoic acid positional isomers on tumor development have been investigated, revealing that certain isomers may influence cancer cell proliferation and apoptosis. These findings point towards the potential use of TVA in cancer prevention strategies .

Biochemical Research

1. Fatty Acid Metabolism Studies:

Trans-vaccenic acid is frequently utilized in studies investigating fatty acid metabolism and its implications for human health. Research has explored how TVA affects gene expression related to lipid metabolism and inflammation, providing insights into dietary impacts on chronic diseases .

2. Analytical Chemistry:

In analytical chemistry, this compound serves as a standard reference compound for the resolution of fatty acid isomers using techniques such as gas chromatography-mass spectrometry (GC-MS). Its distinct chemical properties allow researchers to differentiate between various fatty acid structures effectively .

Data Tables

作用机制

相似化合物的比较

类似化合物:

顺式-二十碳烯酸: 存在于沙棘油中,它具有不同的构型但类似的特性.

反油酸: 另一种反式脂肪酸,但具有不同的健康影响。

瘤胃酸: 从反式-二十碳烯酸衍生的共轭亚油酸,具有抗癌特性.

独特性: 反式-二十碳烯酸的独特性在于它天然存在于人乳和反刍动物脂肪中,它转化为瘤胃酸,以及它具有潜在的健康益处,包括抗肿瘤免疫 .

生物活性

Introduction

Trans-11-octadecenoic acid, commonly known as trans-vaccenic acid (TVA), is a trans fatty acid predominantly found in ruminant fats and dairy products. It has garnered attention due to its potential health benefits and roles in metabolic processes. This article explores the biological activities of this compound, including its metabolic conversion, immunomodulatory effects, and antioxidant properties.

Metabolic Conversion

Trans-vaccenic acid can be metabolized into conjugated linoleic acid (CLA), particularly the cis-9, trans-11 isomer, which is associated with various health benefits. A study conducted on mice demonstrated that approximately 12% of TVA consumed was converted into CLA during a two-week feeding period. The study further revealed that about 48.8% of the TVA available for bioconversion was desaturated into CLA, indicating a significant metabolic pathway for TVA in the body .

Table 1: Conversion Rates of TVA to CLA

| Treatment Group | Bioconversion Rate (%) | Notes |

|---|---|---|

| No modifier | 12.0 | Baseline conversion rate |

| Clofibrate (0.5%) | 7.5 | Did not enhance conversion |

| Increased PUFA (10% corn oil) | 5.1 | Decreased conversion by 30% |

Immunomodulatory Effects

Recent research has highlighted the immunomodulatory effects of TVA and its derivatives. In particular, studies have shown that metabolites derived from TVA can suppress inflammatory responses. For instance, 10-oxo-trans-11-octadecenoic acid (KetoC), a derivative of TVA, was found to inhibit the proliferation of CD4+ T cells and reduce the release of inflammatory cytokines such as IL-6 from dendritic cells stimulated by lipopolysaccharides (LPS) .

Case Study: Inhibition of Inflammatory Responses

In an experimental model using colitis in mice, administration of KetoC led to significant suppression of T cell activation and reduced inflammatory cytokine production. This effect was mediated through the activation of specific G protein-coupled receptors (GPRs) and the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, underscoring the compound's potential as an anti-inflammatory agent .

Antioxidant Properties

The antioxidant capacity of this compound derivatives has also been investigated. KetoC has been shown to protect liver cells (HepG2) from oxidative stress induced by hydrogen peroxide. This protective effect is attributed to the activation of the Nrf2-antioxidant response element (ARE) pathway, leading to increased expression of antioxidant enzymes such as heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1) .

Table 2: Antioxidant Effects of KetoC

| Treatment | Effect on Nrf2 Levels | Effect on HO-1 Expression |

|---|---|---|

| Control | Baseline | Baseline |

| KetoC | Increased | Significant Increase |

属性

IUPAC Name |

(E)-octadec-11-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h7-8H,2-6,9-17H2,1H3,(H,19,20)/b8-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWHZIFQPPBDJPM-BQYQJAHWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC=CCCCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC/C=C/CCCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H34O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301009341 | |

| Record name | Vaccenic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301009341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Vaccenic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003231 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

693-72-1, 143-25-9, 62972-93-4 | |

| Record name | Vaccenic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=693-72-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 11-Octadecenoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000143259 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Vaccenic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000693721 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 11-Octadecenoyl alcohol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062972934 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Vaccenic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301009341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (E)-octadec-11-enoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.691 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | VACCENIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GQ72OGU4EV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Vaccenic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003231 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

44 °C | |

| Record name | Vaccenic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003231 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。